molecular formula C20H25N3O4 B024523 Nemonoxacin CAS No. 378746-64-6

Nemonoxacin

Cat. No.: B024523
CAS No.: 378746-64-6
M. Wt: 371.4 g/mol
InChI Key: AVPQPGFLVZTJOR-RYUDHWBXSA-N
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Description

  • Preparation Methods

    • Synthetic routes and reaction conditions for nemonoxacin are not widely documented in the public domain. it is produced industrially.
    • Industrial production methods involve specialized chemical processes that are proprietary and not publicly disclosed.
  • Chemical Reactions Analysis

    • Nemonoxacin undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly available.
    • Major products formed from these reactions are not widely reported.
  • Scientific Research Applications

  • Mechanism of Action

    • Nemonoxacin inhibits bacterial DNA gyrase, disrupting DNA replication and cell division.
    • Molecular targets and pathways involved are consistent with other quinolones.
  • Comparison with Similar Compounds

    • Nemonoxacin’s uniqueness lies in its non-fluorinated structure.
    • Similar compounds include other quinolones like ciprofloxacin, levofloxacin, and moxifloxacin.

    Properties

    IUPAC Name

    7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AVPQPGFLVZTJOR-RYUDHWBXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25N3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10958907
    Record name Nemonoxacin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10958907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    371.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    378746-64-6
    Record name Nemonoxacin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=378746-64-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Nemonoxacin [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0378746646
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Nemonoxacin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB06600
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Nemonoxacin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10958907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name NEMONOXACIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94L0PVO94
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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